BenchChemオンラインストアへようこそ!

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This indolinyl-thiazole carboxamide is differentiated by its 5-oxopyrrolidine-2-carboxamide terminus, which adds an H-bond donor/acceptor and sharply increases polarity (XLogP3 0.9, TPSA 120 Ų) compared to simpler benzamide analogs. It is purpose-built for biochemical and cell-free assays that demand high aqueous solubility (<1% DMSO) and low nonspecific binding. Use as a lead-like screening entry (MW 370.4 Da) for PI3K-related kinase libraries, a structurally matched negative control in SAR studies, or a racemic probe for chiral chromatography method development.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 1048677-56-0
Cat. No. B2595792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
CAS1048677-56-0
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C18H18N4O3S/c23-15-6-5-13(20-15)17(25)21-18-19-12(10-26-18)9-16(24)22-8-7-11-3-1-2-4-14(11)22/h1-4,10,13H,5-9H2,(H,20,23)(H,19,21,25)
InChIKeyJKVRPNPQAGLAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1048677-56-0): Structural Baseline for Procurement Decisions


N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1048677-56-0) is a synthetic small molecule (MW 370.4 g/mol) characterized by an indoline–thiazole scaffold linked to a 5-oxopyrrolidine-2-carboxamide terminus [1]. It belongs to a broader class of indolinyl-thiazole carboxamides that have been explored as kinase inhibitor leads, particularly in the context of PI3Kβ isoform-selective inhibition [2]. However, publicly available biological activity data for this specific compound remain absent from peer-reviewed literature and authoritative bioactivity databases, limiting evidence-based differentiation to computed physicochemical descriptors rather than experimentally determined potency or selectivity metrics.

Why Generic Substitution Fails for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide


Superficial similarity among indolinyl-thiazole carboxamides masks critical physicochemical divergence that precludes interchangeable use in assay development or medicinal chemistry campaigns. The target compound incorporates a 5-oxopyrrolidine-2-carboxamide moiety that introduces an additional hydrogen-bond donor and acceptor relative to simpler amide analogs such as N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941898-65-3), resulting in markedly different polarity (XLogP3 0.9 vs. 3.1) and topological polar surface area (TPSA 120 Ų) [1][2]. These differences directly impact solubility, permeability, and protein-binding promiscuity profiles, meaning that activity or property data generated for one analog cannot be reliably extrapolated to another. In the absence of experimental head-to-head comparisons, computed property divergence constitutes the sole quantifiable basis for rejecting generic substitution.

Quantitative Differentiation Evidence: N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide vs. Closest Analogs


Lipophilicity Reduction Relative to Benzamide Analog

The target 5-oxopyrrolidine-2-carboxamide derivative exhibits an XLogP3 of 0.9, compared to 3.1 for the benzamide analog N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941898-65-3), representing a 2.2 log-unit decrease in lipophilicity [1][2]. This shift places the target compound firmly within optimal oral drug-likeness space (XLogP3 < 5) and suggests superior aqueous solubility and reduced CYP450 promiscuity relative to the more lipophilic benzamide congener.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bonding Capacity vs. Benzamide Analog

The target compound possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), compared to 1 HBD and 4 HBA for the benzamide analog [1][2]. The additional donor and acceptor originate from the 5-oxopyrrolidine-2-carboxamide group, increasing topological polar surface area (TPSA) to 120 Ų versus a TPSA of approximately 85 Ų for the benzamide (calculated from its molecular formula C20H17N3O2S).

Hydrogen bonding Solubility Permeability

Undefined Stereocenter as a Procurement Consideration

PubChem reports 0 defined atom stereocenters and 1 undefined atom stereocenter for the target compound, indicating that the commercial material is supplied as a racemic mixture or with unspecified stereochemistry at the pyrrolidine-2-carboxamide α-carbon [1]. In contrast, the benzamide analog (CAS 941898-65-3) and the acetamide analog contain no stereocenters, making chirality irrelevant for those compounds.

Stereochemistry Chiral purity Batch consistency

Recommended Application Scenarios for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide Based on Physicochemical Differentiation


Aqueous-Based Biochemical Assays Requiring Low Lipophilicity

With an XLogP3 of 0.9 [1], this compound is substantially more polar than the benzamide analog (XLogP3 3.1). It is therefore better suited for biochemical or cell-free assays where high aqueous solubility is required and nonspecific binding to plasticware or hydrophobic protein patches must be minimized. Researchers should select this compound over the benzamide analog when developing TR-FRET, FP, or SPR assays in low-DMSO (<1%) aqueous buffers.

Fragment-Based or Lead-Like Library Enrichment for Kinase Targets

The compound's molecular weight (370.4 Da), moderate TPSA (120 Ų), and compliance with lead-like property cutoffs (XLogP3 < 3) [1] make it a suitable entry for fragment- or lead-like screening collections targeting the PI3K or related kinase families, building on the PI3Kβ inhibitor pharmacophore identified in the indolinyl-thiazole series [2].

Negative Control or Inactive Analog for Structure–Activity Relationship (SAR) Studies

Given the absence of documented bioactivity against any specific target, this compound can serve as a structurally matched negative control in SAR campaigns investigating indolinyl-thiazole carboxamides. Its distinct physicochemical profile (higher polarity, additional HBD/HBA) relative to active benzamide or acetamide analogs [1] provides a tool to deconvolute whether observed activity is driven by the amide terminus or the core scaffold.

Chiral Method Development and Enantiomeric Purity Validation

The single undefined stereocenter at the pyrrolidine C-2 position [1] creates an opportunity for chiral chromatography method development and enantioselective synthesis validation. Procurement of this racemic compound enables laboratories to establish baseline chiral separation protocols before investing in enantiopure synthesis.

Quote Request

Request a Quote for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.